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Get Quote

JWG-071 was developed from a chemical scaffold that was found to unexpectedly inhibit BRD4. The

following table summarizes its primary reported activities. [1]

Target Reported Activity Role and Significance

ERK5 Kinase IC50 = 88 nM [2] Primary target; one of the first reported chemical probes
for ERK5 kinase selectivity. [2] [1] [3]

LRRK2 Kinase IC50 = 109 nM [2] Secondary kinase target. [2] [1]

BRD4
Bromodomain

IC50 ≈ 1 μM [2] [1];

Kd = 192 nM (ITC) [1]

Off-target activity; demonstrates that some kinase

inhibitors can have polypharmacology, also binding to
bromodomains. [1]

For context, the table below lists other BET inhibitors mentioned in the search results, though direct

quantitative comparisons to JWG-071 are not provided.

Inhibitor Name
Primary Target /
Profile

Reported Activity / Context

JQ1 Pan-BET

Bromodomain [4] [5]
[6]

A well-characterized, potent BET inhibitor (Kd = 49 nM for

BRD4) [1]; often used as a reference compound.
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Inhibitor Name
Primary Target /
Profile

Reported Activity / Context

JWG-115 BET-Selective [1] A BET selective inhibitor (BRD4 IC50 = 1 μM) derived

from the same scaffold as JWG-071. [1]

I-BET762
(Molibresib)

Pan-BET

Bromodomain [6]

A clinical-stage BET inhibitor. [6]

Pelabresib (CPI-
0610)

Pan-BET

Bromodomain [7]

An investigational, oral BET inhibitor in clinical trials for

myelofibrosis. [7]

Detailed Experimental Data & Protocols

The key data for JWG-071 comes from a 2018 study that detailed its discovery and characterization. [1] The

experimental workflow used to profile this compound is summarized below.

Start: Library Screening
(Benzo[e]pyrimido-

[5,4-b]diazepinones)

BRD4 AlphaScreen Assay

Isothermal Titration
Calorimetry (ITC)

Differential Scanning
Fluorimetry (DSF)

X-ray Crystallography
(BRD4-BD1 complex) Kinase Selectivity Profiling Structure-Activity

Relationship (SAR) Analysis

Probe Identification
(JWG-071, JWG-115)
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Key Experimental Protocols:
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Binding Affinity (Kd): Isothermal Titration Calorimetry (ITC) was used to measure the direct

binding affinity of JWG-071 to the first bromodomain of BRD4 (BRD4-BD1). The experiment involved
titrating the compound into a solution of the protein and measuring the heat change, yielding a Kd of

192 nM. [1]
Inhibitory Concentration (IC50): The BRD4 AlphaScreen Assay was used to determine the

concentration at which JWG-071 inhibits BRD4 function by 50%. This bead-based proximity assay
measures the disruption of BRD4's interaction with an acetylated histone peptide, reporting an IC50

of approximately 1 μM. [2] [1]
Target Engagement: Differential Scanning Fluorimetry (DSF) was employed to confirm direct

binding. This method detects the stabilization of BRD4-BD1 (a change in its melting temperature,
ΔTm) upon binding to JWG-071. [1]

Structural Analysis: X-ray Crystallography provided the molecular basis for binding. The co-crystal
structure of BRD4-BD1 with JWG-071 (PDB ID: 6CJ1) revealed that the inhibitor occupies the acetyl-

lysine binding pocket, forming key hydrogen bonds with Asn140. [1] [3]

Key Implications for Research

JWG-071 serves as an important tool compound with specific implications:

A Tool for ERK5 Biology: Its primary value lies in being one of the first kinase-selective chemical
probes for ERK5, helping to delineate the non-kinase functions of this protein. [1]
Demonstrates Polypharmacology: JWG-071 is a case study in polypharmacology, showing that

classical kinase inhibitor scaffolds can have off-target activity against epigenetic readers like BRD4.
This highlights the importance of thorough target validation for chemical probes. [1]

Informs Inhibitor Design: The research led to the rational design of other inhibitors from the same
scaffold, including the more BET-selective JWG-115 and other compounds with designed

polypharmacology. [1]

Context on BET Proteins and Inhibitors

BET proteins are epigenetic "readers" that regulate gene transcription and are pursued as therapeutic targets

in cancer and other diseases. [4] [8] [9] The following diagram illustrates the general mechanism of BET

bromodomain function.
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Most clinical-stage BET inhibitors are pan-BET or bromodomain-specific, designed to block acetyl-lysine

binding. [4] [7] [6] JWG-071's activity is distinct, as it was primarily designed as a kinase inhibitor and its

BET inhibition was a concurrent discovery. [1]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.targetmol.com/compound/jwg-071
https://www.rcsb.org/structure/6CJ1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11939847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5882530/
https://www.nature.com/articles/s41416-021-01321-0
https://www.onclive.com/view/bet-inhibitors-in-cancer-therapy-finding-the-right-combination
https://pmc.ncbi.nlm.nih.gov/articles/PMC10096006/
https://www.nature.com/articles/s41392-023-01647-6
https://www.smolecule.com/products/b531463#jwg-071-bet-inhibitor-comparison
https://www.smolecule.com/products/b531463#jwg-071-bet-inhibitor-comparison
https://www.smolecule.com/products/b531463#jwg-071-bet-inhibitor-comparison
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s531463?utm_src=pdf-bulk
https://www.smolecule.com/products/s531463?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s531463?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

